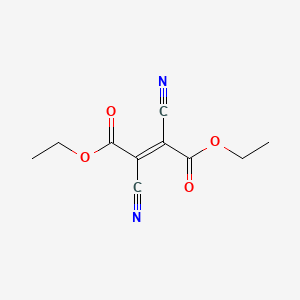
Diethyl 2,3-dicyanofumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,3-dicyanofumarate is a useful research compound. Its molecular formula is C10H10N2O4 and its molecular weight is 222.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Diethyl 2,3-dicyanofumarate has the molecular formula C10H10N2O4 and features two cyano groups attached to a fumarate backbone. Its structure allows it to participate in a variety of chemical reactions due to the electron-deficient nature of the double bond, making it an effective dipolarophile and dienophile.
Cycloaddition Reactions
DCDF is prominently used in cycloaddition reactions, particularly in [4+2] and [3+2] cycloadditions. These reactions are fundamental in organic synthesis for constructing complex cyclic structures.
- [4+2] Cycloadditions : DCDF reacts with electron-rich diene systems to form cyclohexene derivatives. The stereochemistry of the products can be influenced by the configuration of DCDF, demonstrating its utility in stereoselective synthesis. For example, reactions with 1-methoxybuta-1,3-diene yield stereoisomeric products while preserving the stereochemistry of the dienophile .
- [3+2] Cycloadditions : The compound also participates in [3+2] cycloadditions with azomethine ylides to produce pyrrolidine derivatives. The reaction proceeds with high stereoselectivity depending on the substitution patterns of the aziridine ring used .
Oxidation Reactions
DCDF serves as an effective oxidizing agent in organic synthesis. It facilitates the formation of disulfides and diselenides from thiols and selenols, respectively.
- Disulfide Formation : In reactions with thiols, DCDF promotes the oxidation of mercapto compounds to form symmetrical disulfides efficiently. For instance, treatment of thiophenol with DCDF yields diphenyldisulfide in high yield (98%) through a single-electron transfer mechanism .
- Diselenide Formation : Similar reactivity is observed with selenols, where DCDF converts them into diselenides with comparable efficiency. This property highlights its significance in synthesizing sulfur and selenium-containing compounds .
Synthesis of Heterocycles
DCDF is also utilized in the synthesis of various heterocyclic compounds through multistep reactions involving 1,2-diamines and β-aminoalcohols.
- Heterocyclization Reactions : The compound can undergo reactions that lead to five- and six-membered heterocycles, which are crucial in medicinal chemistry for developing bioactive compounds. For example, its reaction with diamines results in the formation of diverse nitrogen-containing heterocycles .
Case Study 1: Synthesis of Disulfides
In a study involving aniline and DCDF, it was demonstrated that aniline reacts smoothly with DCDF to yield dimethyl (Z)-2-cyano-3-phenylaminoethene-1,2-dicarboxylate as the sole product. This reaction showcases DCDF's role as a selective oxidizing agent capable of facilitating complex transformations efficiently .
Case Study 2: Cycloaddition with Azomethine Ylides
Another research highlighted the [3+2] cycloaddition between DCDF and azomethine ylides derived from aziridines. The reaction produced pyrrolidine derivatives with high stereoselectivity, emphasizing DCDF's utility in synthesizing complex cyclic structures relevant to pharmaceuticals .
Propiedades
Número CAS |
35234-88-9 |
|---|---|
Fórmula molecular |
C10H10N2O4 |
Peso molecular |
222.2 g/mol |
Nombre IUPAC |
diethyl (E)-2,3-dicyanobut-2-enedioate |
InChI |
InChI=1S/C10H10N2O4/c1-3-15-9(13)7(5-11)8(6-12)10(14)16-4-2/h3-4H2,1-2H3/b8-7+ |
Clave InChI |
WOLPMKLWSJWZNO-BQYQJAHWSA-N |
SMILES |
CCOC(=O)C(=C(C#N)C(=O)OCC)C#N |
SMILES isomérico |
CCOC(=O)/C(=C(\C#N)/C(=O)OCC)/C#N |
SMILES canónico |
CCOC(=O)C(=C(C#N)C(=O)OCC)C#N |
Key on ui other cas no. |
35234-88-9 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















